molecular formula C8H14O B1347052 2-Cyclohexyloxirane CAS No. 3483-39-4

2-Cyclohexyloxirane

Cat. No.: B1347052
CAS No.: 3483-39-4
M. Wt: 126.2 g/mol
InChI Key: NPRYHWFMGPYJIY-UHFFFAOYSA-N
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Description

2-Cyclohexyloxirane is an organic compound with the molecular formula C8H14O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is known for its reactivity due to the ring strain in the epoxide structure, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexyloxirane can be synthesized through the epoxidation of cyclohexene. One common method involves the reaction of cyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds as follows: [ \text{Cyclohexene} + \text{mCPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} ]

Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic oxidation of cyclohexene using air or oxygen in the presence of a silver catalyst. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclohexyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyloxirane primarily involves the ring-opening reactions facilitated by nucleophiles or acids. The ring strain in the epoxide makes it highly reactive, allowing for various transformations. The nucleophilic attack leads to the formation of a more stable product by relieving the ring strain .

Comparison with Similar Compounds

Uniqueness of 2-Cyclohexyloxirane: this compound is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to simpler epoxides. This makes it a valuable intermediate for synthesizing more complex molecules and materials .

Properties

IUPAC Name

2-cyclohexyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRYHWFMGPYJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956306
Record name 2-Cyclohexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3483-39-4
Record name Oxirane, cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium hydride (4.5 g, 187.5 mmol) and trimethylsulfoxonium iodide (41.25 g, 187.5 mmol) were combined in a 3-neck flask equipped with a mechanical stirrer and an addition funnel. Dimethyl sulfoxide (DMSO) was added slowly, over a 30 min period, until 200 mL had been added. Gas was evolved throughout the addition. A solution of cyclohexane carboxaldehyde (21.8 mL, 180 mmol) in 50 mL of DMSO was added dropwise to the reaction mixture over a 15 min period. The reaction mixture was heated to 55° C. and stirred at 55° C. for 30 min. The reaction mixture was cooled to ambient temperature and poured into 500 mL of water. The aqueous solution was extracted with 3×100 mL of diethyl ether. The combined ether extracts were washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product was distilled (44° C., 0.1 mm) to give 14 g (62% yield) of 1-cyclohexyl ethylene oxide as a clear colorless liquid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
41.25 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclohexyloxirane
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2-Cyclohexyloxirane
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2-Cyclohexyloxirane
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2-Cyclohexyloxirane
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2-Cyclohexyloxirane
Reactant of Route 6
2-Cyclohexyloxirane
Customer
Q & A

Q1: How does 2-cyclohexyloxirane contribute to the synthesis of S,S-DICHED?

A1: this compound plays a crucial role as a reactive intermediate in the synthesis of S,S-DICHED. The process involves lithiation of this compound, which then undergoes ring-opening insertion into cyclohexylboronic acid pinacol ester. [] This key step forms the carbon-carbon bond necessary to construct the dicyclohexylethane backbone of S,S-DICHED.

Q2: What are the advantages of using this compound in this specific synthetic route?

A2: The use of this compound in this synthesis offers several advantages:

  • Simplicity: The reaction proceeds under ambient pressure and does not require specialized equipment. []
  • Efficiency: The synthesis is achieved in three linear steps from readily available starting materials. []
  • Chromatography-free: The process avoids the need for time-consuming and potentially costly chromatographic purification steps. []

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